2-Bromo-5-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBJYGHQOLWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907984 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102684-91-3, 875664-28-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-(trifluoromethyl)benzaldehyde CAS number and properties
A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a powerful tool for modulating electronic properties, metabolic stability, and lipophilicity. 2-Bromo-5-(trifluoromethyl)benzaldehyde emerges as a highly versatile and valuable trifluoromethylated building block. Its unique trifunctional architecture—comprising a reactive aldehyde, a synthetically adaptable aryl bromide, and an electron-withdrawing trifluoromethyl group—positions it as a key intermediate for accessing complex molecular targets.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the core properties, field-proven synthesis protocols, and diverse applications of this important compound. The insights herein are designed to bridge theoretical knowledge with practical, validated laboratory application.
Core Compound Identification and Properties
Precise identification and understanding of a compound's physicochemical properties are the foundation of successful and reproducible research.
Key Identifiers:
-
Synonyms: 4-Bromo-3-formylbenzotrifluoride[3]
Physicochemical Properties:
The properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde make it suitable for a range of organic transformations, particularly in non-polar solvent systems. Its liquid state at room temperature simplifies handling and dosage in reactions.
| Property | Value | Source |
| Molecular Weight | 253.02 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid or dark solid | [1] |
| Boiling Point | 240.9±35.0 °C (Predicted) | [5] |
| Density | 1.706±0.06 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.5090-1.5130 @ 20°C | [4] |
| Calculated LogP | 3.2804 | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
Synthesis Protocol and Mechanistic Insights
A reliable and scalable synthesis is critical for the utility of any chemical building block. The most common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding benzonitrile.
Protocol: DIBAL-H Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile[1]
This protocol describes the conversion of the nitrile precursor to the target aldehyde, a method valued for its high selectivity and good yield.
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Reactant Preparation: Dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (e.g., 2.6 g, 10.4 mmol) in anhydrous toluene (20 mL) inside the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reductant Addition: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, e.g., 21 mL, 21 mmol) via cannula or syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at a temperature between -78 °C and -50 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water (5 mL) to quench the excess DIBAL-H. This is a highly exothermic step and must be performed with extreme caution at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Adjust the pH to approximately 10 with a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., hexanes/ether 90:10) to yield 2-Bromo-5-(trifluoromethyl)benzaldehyde as a pure product.[1]
Expert Insights (The "Why"):
-
Choice of Reducing Agent: DIBAL-H is the reagent of choice because it is a sterically hindered and mild hydride donor. At low temperatures, it reduces nitriles to an intermediate imine-aluminum complex. Upon aqueous work-up, this complex hydrolyzes to the aldehyde. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would over-reduce the nitrile to the primary amine.
-
Low-Temperature Control: The reaction is conducted at -78 °C to prevent over-reduction to the benzyl alcohol and to control the high reactivity of the organoaluminum reagent, minimizing side reactions.
-
Alkaline Work-up: The addition of NaOH helps to precipitate aluminum salts as aluminum hydroxide, facilitating their removal from the organic phase during extraction.
Visualization: Synthesis Workflow
Caption: DIBAL-H reduction workflow for the synthesis of the target aldehyde.
Chemical Reactivity and Synthetic Utility
The power of 2-Bromo-5-(trifluoromethyl)benzaldehyde lies in the distinct and complementary reactivity of its three functional groups. This trifecta allows for sequential, orthogonal chemical modifications.
-
The Aldehyde Group: This is a classic electrophilic center, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Wittig olefination
-
Reductive amination
-
Grignard and organolithium additions
-
Aldol and related condensation reactions
-
-
The Aryl Bromide: The bromine atom at the 2-position is ideally situated for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, and alkyne substituents. Key reactions include:
-
Suzuki-Miyaura coupling (for C-C bond formation with boronic acids)
-
Heck coupling (for C-C bond formation with alkenes)
-
Sonogashira coupling (for C-C bond formation with terminal alkynes)
-
Buchwald-Hartwig amination (for C-N bond formation)
-
-
The Trifluoromethyl Group: This group is largely unreactive under common synthetic conditions. Its primary role is to powerfully influence the molecule's electronic properties. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and is a key pharmacophore in drug design.
Visualization: Synthetic Potential
Caption: The diverse reactivity pathways of the core molecule.
Applications in Research and Development
This building block is primarily employed in the synthesis of high-value compounds, particularly in the pharmaceutical sector.
-
Medicinal Chemistry: The structural motif of this compound is found in precursors to various biologically active molecules. For instance, the closely related 2-bromo-5-fluorobenzaldehyde is used to synthesize quinazolinones with demonstrated anti-tumor activity.[6] This highlights the potential of the trifluoromethyl analogue in creating novel therapeutic agents, where the CF₃ group can enhance potency and improve pharmacokinetic profiles. A related compound, 2-bromo-5-fluorobenzotrifluoride, is a known intermediate for antineoplastic drugs like Bicalutamide.[7]
-
Agrochemicals: The trifluoromethyl-substituted aromatic ring is a common feature in modern pesticides and herbicides due to its stability and biological efficacy.
-
Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as liquid crystals and polymers, where the unique electronic and steric properties of the CF₃ group are advantageous.
Safety, Handling, and Storage
A commitment to safety is non-negotiable. The following protocols are based on established safety data and best laboratory practices.
Hazard Identification
This compound must be handled with appropriate care due to its irritant and potentially toxic properties.
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Self-Validating Safe Handling Protocol
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Handling: Use glass or compatible plastic/Teflon instruments for transfers. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Storage Conditions
To ensure the long-term stability and purity of the compound, the following storage conditions are required:
-
Temperature: Store in a refrigerator (approximately 4°C).[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[2]
-
Container: Keep in a tightly sealed, clearly labeled container.
Conclusion
2-Bromo-5-(trifluoromethyl)benzaldehyde is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable building block for chemists aiming to construct complex and functional molecules. For professionals in drug discovery and materials science, mastering the use of this reagent opens doors to novel structures with potentially enhanced performance and biological activity.
References
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Chen, Y., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 11), o1646. Available at: [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 505084-61-7 CAS MSDS (2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Handling of 2-Bromo-5-(trifluoromethyl)benzaldehyde
Executive Summary
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3) is a critical electrophilic intermediate employed in the synthesis of trifluoromethylated heterocycles and pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of the aldehyde moiety (condensation/nucleophilic attack) and the aryl bromide (cross-coupling).
However, its handling is complicated by two factors: lipophilicity (LogP ~3.28) and chemical sensitivity (susceptibility to oxidation and hemiacetal formation). This guide provides a definitive solubility landscape, distinguishing between inert solvents suitable for storage and reactive solvents that may compromise sample integrity.
Physicochemical Profile
Understanding the fundamental physical properties is a prerequisite for predicting solvent behavior.
| Property | Value | Implication for Solubility |
| Molecular Weight | 253.02 g/mol | Moderate size; kinetics of dissolution will be fast. |
| Physical State | Liquid (at 20°C) | Miscibility is the primary dissolution mechanism rather than crystal lattice breaking. |
| LogP (Predicted) | ~3.28 | Highly lipophilic. Poor water solubility; high affinity for non-polar and chlorinated solvents. |
| Boiling Point | ~239°C | High boiling point; solvent removal requires high vacuum if the solvent is also high-boiling (e.g., DMSO). |
| Reactivity | Aldehyde, Aryl Bromide | Avoid: Primary amines (Schiff base), Strong oxidizers, Protics (reversible hemiacetal). |
Solubility Landscape
The solubility of 2-Bromo-5-(trifluoromethyl)benzaldehyde is dictated by "like dissolves like." As a halogenated aromatic aldehyde, it exhibits excellent solubility in aprotic organic solvents but poses stability risks in nucleophilic solvents.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Preferred for synthesis. Inert, easily removed. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (Miscible) | Good for reactions. Ensure THF is inhibitor-free if strictly necessary, though less critical than for organometallics. |
| High-Boiling Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for library storage. Hard to remove; use for biological assay stocks. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good | Standard for scale-up synthesis and azeotropic drying. |
| Alcohols (Protic) | Methanol, Ethanol | Moderate (Risk) | Caution: Equilibrium formation of hemiacetals. Not recommended for long-term storage or NMR. |
| Aliphatic Hydrocarbons | Hexanes, Pentane | Low/Partial | Used as anti-solvents for precipitation or purification. |
| Aqueous | Water, PBS | Insoluble | Requires co-solvent (e.g., DMSO) for biological testing. |
Critical Stability Warning: Alcohol Solvents
While the compound dissolves in methanol or ethanol, the aldehyde carbonyl carbon is electrophilic. In the presence of trace acid/base catalysts, it will form a hemiacetal:
Visualizing the Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Storage).
Figure 1: Decision matrix for solvent selection ensuring chemical stability and application efficacy.
Experimental Protocols: Solubility Determination
Since commercial datasheets often lack specific solubility limits for this intermediate, the following self-validating protocols allow you to determine exact solubility in your lab.
Protocol A: Visual Solubility Screening (Qualitative)
Purpose: Rapidly identify suitable solvents for reactions or extractions.
-
Preparation: Weigh 10 mg of 2-Bromo-5-(trifluoromethyl)benzaldehyde into a clear 4 mL glass vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL.
-
Cloudy/Phase Separation: Insoluble or partially soluble.
-
-
Dilution (if cloudy): Add solvent in 100 µL increments, vortexing after each, until clear.
-
Calculation:
Protocol B: Gravimetric Saturation Method (Quantitative)
Purpose: Determine exact saturation point for crystallization or stock solutions.
-
Saturation: Add excess compound (approx. 500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 4 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may bind lipophilic compounds) into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap).
-
Drying: Dry the residue under high vacuum (0.1 mbar) for 2 hours to remove trace solvent.
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Handling & Stability
Air Sensitivity
Benzaldehydes are prone to autoxidation to benzoic acids upon exposure to air. The electron-withdrawing trifluoromethyl group at the 5-position may slightly deactivate the ring, but the aldehyde remains vulnerable.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass to prevent potential photodegradation (though less critical than oxidation).
Safety Precautions (SDS Summary)
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7018047, 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link][4]
Sources
Role of the trifluoromethyl group in medicinal chemistry
An In-Depth Technical Guide: The Strategic Role of the Trifluoromethyl Group in Modern Medicinal Chemistry
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group, moving beyond surface-level descriptions to explore the underlying physicochemical principles that govern its influence. We will dissect its impact on metabolic stability, target binding affinity, lipophilicity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for assessing the impact of this unique functional group.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prevalent due to its unique combination of electronic, steric, and lipophilic properties that are distinct from its hydrogen- and chlorine-containing counterparts.[2][3] Its use in pharmaceuticals dates back decades, but its application has intensified as our understanding of its profound effects on a molecule's disposition in the body has grown.[4]
The power of the CF₃ group lies in its ability to simultaneously modulate multiple molecular properties.[5] These include:
-
Enhanced Metabolic Stability: Blocking metabolic hotspots.[6][7]
-
Modulated Lipophilicity: Influencing permeability and solubility.[7][8]
-
Increased Binding Affinity: Altering electronic distribution to improve target engagement.[7][9]
-
Altered Acidity/Basicity (pKa): Fine-tuning ionization states.[10]
This guide will explore each of these aspects, providing the scientific rationale and practical methodologies for leveraging the CF₃ group in drug discovery.
Caption: Core impacts of the trifluoromethyl group in medicinal chemistry.
Enhancing Metabolic Stability: The Metabolic Blocker
One of the most valuable applications of the CF₃ group is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[3][6][7]
The Causality: C-F Bond Strength
Metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, is a primary route of clearance for many drugs.[6] A common site of oxidation is an aliphatic or aromatic methyl group (-CH₃). The C-H bond has a dissociation energy of approximately 414 kJ/mol. By replacing the methyl group with a trifluoromethyl group, the metabolically labile C-H bonds are replaced with C-F bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[2][3] This high bond strength makes the CF₃ group exceptionally resistant to enzymatic cleavage by CYP isozymes.[6][7]
This strategy of "metabolic switching" effectively blocks a major metabolic pathway, which can lead to:
-
Reduced intrinsic clearance (CLᵢₙₜ).[6]
-
A more predictable pharmacokinetic profile.
-
Lower required therapeutic doses.[3]
Caption: The CF₃ group as a metabolic blocker compared to a labile methyl group.
Data Presentation: Quantifying the Impact on Stability
The effect of trifluoromethylation on metabolic stability is not theoretical; it is a quantifiable improvement observed in experimental assays.
| Parameter | Compound with -CH₃ | Compound with -CF₃ | Rationale for Change |
| Metabolic Pathway | Susceptible to oxidation by CYP enzymes. | Resistant to oxidation at the trifluoromethyl site. | The C-F bond is significantly stronger than the C-H bond, preventing enzymatic cleavage.[6][7] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of hepatic metabolic capacity; blocking a primary metabolic route reduces this value.[6] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibiting a major metabolic pathway limits the formation of downstream products.[6] |
Modulating Physicochemical Properties
The CF₃ group exerts a profound influence on a molecule's fundamental properties, including lipophilicity and acidity, which are critical for its absorption, distribution, and target interaction.
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is crucial for membrane permeability and bioavailability.[7] The CF₃ group is highly lipophilic and generally increases the logP of a molecule when replacing a hydrogen atom, with a Hansch π value of +0.88.[2][3] This increased lipophilicity can enhance a drug's ability to cross biological membranes like the gut wall or the blood-brain barrier.[7][8]
However, the relationship is complex. While trifluoromethylation of an aromatic ring typically increases lipophilicity, trifluorination of an aliphatic alcohol can have varied effects depending on its position.[11][12] For instance, trifluorination at the alpha-position of an alcohol strongly enhances lipophilicity, while at more distant positions, the effect can diminish or even reverse due to the group's strong inductive effect on the hydroxyl group's acidity.[11]
Electronic Effects and pKa Modulation
The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10][13] This property can significantly influence the acidity (pKa) of nearby functional groups. For example, attaching a CF₃ group to an aromatic ring can lower the pKa of a nearby amine or carboxylic acid. This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell penetration. A lower pKa of a key hydrogen bond donor has been shown to improve drug potency through stronger interactions with a protein target.[1]
The Trifluoromethyl Group as a Bioisostere
In drug design, the CF₃ group is often used as a bioisostere for other chemical groups, most notably the methyl (-CH₃) and chloro (-Cl) groups.[4] A bioisostere is a substituent that retains similar biological activity while altering physicochemical properties to overcome a pharmacological challenge.
| Property | Hydrogen (H) | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Electronegativity (Pauling) | 2.20 | 2.55 (C) | 3.16 | 3.98 (F) |
| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88[2][3] |
| Electronic Effect | Neutral | Weakly Donating | Inductively Withdrawing | Strongly Withdrawing[13] |
While sterically larger than a methyl group, the CF₃ group can occupy similar binding pockets.[9] Its key advantage is combining this steric bulk with strong electron-withdrawing character and metabolic inertness, a combination not offered by methyl or chloro groups.
Enhancing Drug-Target Interactions
The ultimate goal of drug design is potent and selective binding to a biological target. The CF₃ group contributes to this by influencing binding affinity through several mechanisms.
-
Hydrophobic Interactions: Its lipophilic nature promotes favorable interactions with hydrophobic pockets in a receptor or enzyme active site.[14]
-
Electrostatic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution across a molecule, enhancing electrostatic or hydrogen bonding interactions with the target protein.[7][9]
-
Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, more bioactive conformation, improving its fit within a binding site.[10][15]
For example, in the development of certain enzyme inhibitors, the replacement of a methyl with a trifluoromethyl group has led to dramatic increases in potency, attributed to a combination of favorable hydrophobic and conformational effects.[14][16]
Synthetic Strategies for Trifluoromethylation
The widespread use of the CF₃ group has been enabled by significant advances in synthetic chemistry. Introducing this group into a molecule is a key consideration for drug development professionals. While historically challenging, a robust toolkit of methods now exists.[3]
Key approaches include:
-
Nucleophilic Trifluoromethylation: Often using reagents like Ruppert's Reagent (TMSCF₃) to add a "CF₃⁻" equivalent to electrophiles such as aldehydes and ketones.[3]
-
Electrophilic Trifluoromethylation: Using reagents like Togni's or Umemoto's reagents to add a "CF₃⁺" equivalent to nucleophiles.[3]
-
Radical Trifluoromethylation: Involving the generation of a CF₃ radical that can be added to alkenes or arenes.[1]
-
Transition-Metal-Catalyzed Cross-Coupling: Using catalysts, often based on copper or palladium, to couple an aryl halide or boronic acid with a CF₃ source.[3][17]
The choice of method depends on the substrate, desired regioselectivity, and scalability for pharmaceutical manufacturing.[5][18]
Experimental Protocol: In Vitro Metabolic Stability Assessment
To provide a self-validating and trustworthy methodology, this section details a standard protocol for assessing the metabolic stability of a compound, a key experiment for evaluating the impact of trifluoromethylation.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLM). This assay quantifies the rate of metabolism, primarily by CYP enzymes.[6]
Materials
-
Test compound and its trifluoromethylated analog.
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone).
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching Solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well incubation plate and analytical plate.
-
LC-MS/MS system for analysis.
Experimental Workflow
Caption: Workflow for an in vitro liver microsomal stability assay.
Step-by-Step Procedure
-
Preparation: Prepare working solutions of the test compounds and positive control. Thaw the liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH solution.
-
Incubation Setup: Add the diluted microsome solution to the wells of a 96-well plate. Add the test compound to initiate a pre-incubation period at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Seal the quench plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analytical plate for LC-MS/MS analysis to determine the concentration of the parent drug remaining at each time point.
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (μL/min/mg) = (0.693 / t½) * (1 / [microsome concentration]) .
A significantly longer t½ and lower CLᵢₙₜ for the CF₃-containing analog compared to its predecessor would provide strong evidence of improved metabolic stability.
Conclusion
The trifluoromethyl group is far more than a simple substituent; it is a powerful tool for strategic drug design. Its ability to block metabolic oxidation, modulate lipophilicity and pKa, and enhance binding affinity makes it indispensable for overcoming common challenges in drug discovery.[2][8] By understanding the fundamental physicochemical principles behind its effects and employing validated experimental protocols to quantify its impact, medicinal chemists can rationally design more stable, potent, and effective therapeutic agents. The continued development of novel synthetic trifluoromethylation methods ensures that this privileged group will remain a key component in the arsenal of drug development professionals for the foreseeable future.[5][19]
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available from: [Link]
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Trifluoromethyl group. Wikipedia. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available from: [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Te-Biochemical. Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available from: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available from: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available from: [Link]
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Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Royal Society of Chemistry. Available from: [Link]
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Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]
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Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business. ScienceDaily. Available from: [Link]
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Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available from: [Link]
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Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Sci-Hub. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
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A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available from: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available from: [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available from: [Link]
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The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Autech. Available from: [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. Available from: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available from: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
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Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available from: [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available from: [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available from: [Link]
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Recyclable Trifluoromethylation Reagents from Fluoroform. ACS Publications. Available from: [Link]
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The Synthetic Versatility of 2-Bromo-5-(trifluoromethyl)benzaldehyde: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability.[1] Among the arsenal of trifluoromethylated building blocks, 2-Bromo-5-(trifluoromethyl)benzaldehyde stands out as a particularly versatile scaffold. Its unique arrangement of a reactive aldehyde, a synthetically tractable bromine atom, and an electron-withdrawing trifluoromethyl group on an aromatic ring makes it a highly valuable starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 2-Bromo-5-(trifluoromethyl)benzaldehyde, offering insights into its utility as a cornerstone for the development of novel therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. 2-Bromo-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature, and its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrF₃O | [2][3] |
| Molecular Weight | 253.02 g/mol | [2][3] |
| CAS Number | 102684-91-3 | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Boiling Point | 239.1±35.0 °C (Predicted) | [4] |
| Density | 1.677±0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.511 | [4] |
| Storage | Refrigerated (0-10°C) under an inert atmosphere |
Safety Profile:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-5-(trifluoromethyl)benzaldehyde is classified as a hazardous substance. It is reported to cause skin irritation and serious eye irritation.[2][3] Some classifications also indicate that it may cause severe skin burns and eye damage, as well as respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing
The efficient and scalable synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde is crucial for its widespread use as a building block. Several synthetic routes have been reported, primarily in the patent literature. A common strategy involves the reduction of the corresponding benzonitrile derivative.
Detailed Synthetic Protocol: Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile
This method utilizes diisobutylaluminum hydride (DIBAL-H) as a reducing agent to convert the nitrile functionality into an aldehyde.
Reaction Scheme:
A schematic of the reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile to the corresponding benzaldehyde.
Step-by-Step Procedure: [4][5]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 2.0 eq) to the cooled solution via cannula or a syringe pump. The addition should be performed at a rate that maintains the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 to -50 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, slowly and carefully add water to the reaction mixture at low temperature to quench the excess DIBAL-H.
-
Work-up: Allow the mixture to warm to room temperature. Adjust the pH to approximately 10 with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel (e.g., using a hexane/ether gradient) to yield 2-Bromo-5-(trifluoromethyl)benzaldehyde as a clear liquid.[4][5]
Chemical Reactivity and Synthetic Transformations
The synthetic utility of 2-Bromo-5-(trifluoromethyl)benzaldehyde stems from the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide. This allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions and the introduction of nitrogen-containing moieties.
1. Wittig Reaction:
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6][7] 2-Bromo-5-(trifluoromethyl)benzaldehyde can readily undergo Wittig olefination to introduce a variety of substituted vinyl groups.
General Protocol for Wittig Reaction: [7][8]
-
Ylide Formation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., a substituted benzyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO.
-
Reaction with Aldehyde: Add a solution of 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).
-
Reaction Monitoring and Work-up: Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The desired alkene product can be purified from the triphenylphosphine oxide byproduct by chromatography or crystallization.
2. Reductive Amination:
The aldehyde can be converted into a primary or secondary amine through reductive amination. This involves the initial formation of an imine with an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
3. Condensation Reactions (e.g., Chalcone Synthesis):
2-Bromo-5-(trifluoromethyl)benzaldehyde can serve as the aldehyde component in Claisen-Schmidt condensation reactions with acetophenones to form chalcones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Reactions of the Aryl Bromide Group
The bromine atom provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
1. Suzuki-Miyaura Coupling:
This reaction is a highly efficient method for the formation of biaryl compounds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
2. Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.
3. Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from the aryl bromide and a primary or secondary amine.
Illustrative Reaction Pathways:
Key synthetic transformations of 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological profile of a drug molecule. 2-Bromo-5-(trifluoromethyl)benzaldehyde is a key starting material for the synthesis of a variety of biologically active compounds.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The 2-bromo-5-(trifluoromethyl)phenyl moiety is a common scaffold in the design of these inhibitors. For example, derivatives of this benzaldehyde have been utilized in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[9] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting this receptor, the formation of new blood vessels that supply nutrients to the tumor can be blocked.
One study describes the synthesis of 5-nitrosalicylaldehyde arylhydrazones, where a derivative of 2-Bromo-5-(trifluoromethyl)benzaldehyde could be envisioned as a precursor to introduce the trifluoromethylphenyl moiety, which was shown to enhance the inhibitory effect against VEGFR-2.[9] The trifluoromethyl group is thought to act as a hydrophobic anchor, embedding the inhibitor into the kinase pocket and enhancing interactions with the receptor.[9]
Development of Anticancer Agents
Beyond kinase inhibitors, this building block is used in the synthesis of other classes of anticancer agents. The thiazolo[4,5-d]pyrimidine scaffold, for instance, is found in compounds with potent anticancer activity. The introduction of a trifluoromethyl group into these structures has been shown to improve their bioavailability.[1] A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines demonstrated significant in vitro cytotoxicity against various cancer cell lines.[1] The synthesis of such compounds can be envisaged to start from precursors derived from 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Potential in Antiviral Drug Discovery
While direct examples are still emerging, the structural motifs accessible from 2-Bromo-5-(trifluoromethyl)benzaldehyde are relevant in the design of antiviral agents. For instance, bromovinyl-substituted nucleoside analogs have shown activity against herpes simplex virus.[10] The versatile chemistry of the title compound allows for its incorporation into diverse heterocyclic systems, a common feature of many antiviral drugs.
Spectroscopic Data for Characterization
Accurate characterization of starting materials is fundamental in synthetic chemistry. Below is a summary of the expected spectroscopic data for 2-Bromo-5-(trifluoromethyl)benzaldehyde.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield. The coupling patterns of the aromatic protons will be indicative of their relative positions.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine atom will also be identifiable.[11]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a strong C=O stretching vibration for the aldehyde carbonyl group (around 1700 cm⁻¹), C-H stretching for the aldehyde proton (around 2720-2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-F stretching vibrations for the trifluoromethyl group.[12][13]
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the aldehyde group and other fragments.
Conclusion
2-Bromo-5-(trifluoromethyl)benzaldehyde is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned functional groups allow for a wide array of chemical transformations, providing access to a diverse range of complex molecular architectures. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. As the demand for more effective and safer therapeutics continues to grow, the importance of key fluorinated intermediates like 2-Bromo-5-(trifluoromethyl)benzaldehyde in the drug discovery and development pipeline is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
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Methodological & Application
The Strategic Utility of 2-Bromo-5-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
Introduction: A Privileged Scaffold Component in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within the medicinal chemist's arsenal, certain building blocks emerge as particularly valuable due to their unique combination of reactivity and inherent physicochemical properties. 2-Bromo-5-(trifluoromethyl)benzaldehyde is one such molecule, a versatile intermediate poised for the construction of complex kinase inhibitors.
The strategic placement of its functional groups makes this benzaldehyde derivative a highly sought-after starting material. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations and Wittig reactions, allowing for the introduction of diverse pharmacophoric elements.[2] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of intricate biaryl and aryl-amino scaffolds common in many kinase inhibitor frameworks.[2] Furthermore, the trifluoromethyl group is a key feature for enhancing the metabolic stability and binding affinity of drug candidates.[2] Its strong electron-withdrawing nature can also influence the reactivity of the aromatic ring, while its lipophilicity can improve cell permeability.
This document provides detailed application notes and protocols for the use of 2-Bromo-5-(trifluoromethyl)benzaldehyde in the synthesis of a novel class of potential kinase inhibitors. The methodologies described herein are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Key Synthetic Transformations and Mechanistic Rationale
The journey from 2-Bromo-5-(trifluoromethyl)benzaldehyde to a potent kinase inhibitor involves a series of strategic chemical reactions. Understanding the "why" behind each synthetic choice is crucial for successful implementation and optimization.
Reductive Amination: Forging the Core Amine Linkage
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[3] In the context of kinase inhibitor synthesis, this reaction is frequently employed to connect the benzaldehyde-derived fragment to a core amine-containing heterocycle, a common feature of many ATP-competitive inhibitors.
The reaction proceeds in two key stages: the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride [NaBH(OAc)₃] often being preferred due to their selectivity and tolerance of a wide range of functional groups.
Caption: Reductive Amination Workflow.
Suzuki-Miyaura Coupling: Building the Biaryl Backbone
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl motifs that are prevalent in type II kinase inhibitors. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.
In our synthetic strategy, the bromine atom of the 2-Bromo-5-(trifluoromethyl)benzaldehyde-derived intermediate serves as the electrophilic partner. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical kinase inhibitor, "Compound X," starting from 2-Bromo-5-(trifluoromethyl)benzaldehyde.
Protocol 1: Synthesis of Intermediate 1 via Reductive Amination
This protocol details the reductive amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde with a generic heterocyclic amine.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde
-
Heterocyclic Amine (e.g., 4-aminopyridine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (approximately 0.1 M concentration).
-
Add the heterocyclic amine (1.1 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of the newly formed C-N bond and the disappearance of the aldehyde proton signal.
Protocol 2: Synthesis of Compound X via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Intermediate 1 with a boronic acid.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Intermediate 1 (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, Compound X.
Self-Validation: Successful coupling can be verified by LC-MS, which will show a significant increase in the molecular weight corresponding to the addition of the aryl group. ¹H NMR will confirm the presence of signals from both aromatic rings and the disappearance of the C-Br bond.
Data Presentation: A Hypothetical Kinase Inhibition Profile
The synthesized compounds would then be subjected to biological evaluation to determine their kinase inhibitory activity. The following table represents a hypothetical dataset for Compound X and related analogues against a panel of relevant kinases.
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | Kinase A | 15 |
| Kinase B | 250 | |
| Kinase C | >1000 | |
| Analogue 1 | Kinase A | 5 |
| Kinase B | 150 | |
| Kinase C | >1000 | |
| Analogue 2 | Kinase A | 120 |
| Kinase B | 800 | |
| Kinase C | >1000 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
2-Bromo-5-(trifluoromethyl)benzaldehyde has proven to be a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of reactive functionalities allows for the strategic and efficient construction of complex molecular architectures with desirable drug-like properties. The protocols detailed in this document provide a solid foundation for the synthesis of a wide range of potential kinase inhibitors. Future work in this area could involve the exploration of other cross-coupling reactions, such as the Sonogashira or Heck reactions, to further diversify the chemical space accessible from this starting material. Additionally, the aldehyde functionality can be utilized in multi-component reactions to rapidly generate libraries of compounds for high-throughput screening. The continued application of this privileged starting material will undoubtedly contribute to the discovery of the next generation of targeted cancer therapies.
References
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
- Luo, J., Solimini, N. L., & Elledge, S. J. (2009). Principles of cancer therapy: oncogene and non-oncogene addiction. Cell, 136(5), 823–837.
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
Sources
Application Note: Nucleophilic Functionalization of 2-Bromo-5-(trifluoromethyl)benzaldehyde
Executive Summary & Scaffold Utility
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3) is a "privileged scaffold" in modern drug discovery. It serves as a linchpin intermediate for synthesizing isoindolinones , quinazolines , and trifluoromethylated heterocycles —motifs prevalent in kinase inhibitors and CNS-active agents.
This guide addresses the specific challenge of performing chemoselective nucleophilic addition to the aldehyde moiety without compromising the sensitive ortho-bromo handle or triggering side reactions driven by the electron-deficient nature of the ring.
The Chemist's Challenge
The 5-trifluoromethyl (CF
-
Risk 1 (Halogen-Metal Exchange): The ortho-bromo group is susceptible to rapid exchange with organolithium reagents (Li/Br exchange), competing with nucleophilic attack.
-
Risk 2 (Hydration/Acetal Formation): The heightened electrophilicity makes the aldehyde prone to hydrate formation in air or acetalization in alcoholic solvents.
Chemical Logic & Reactivity Profile
Before executing protocols, understand the electronic landscape of the substrate.
| Feature | Electronic Effect | Experimental Implication |
| Aldehyde (C=O) | Electrophilic Center | Highly reactive.[1] Requires dry solvents to prevent hydrate formation. |
| 2-Bromo (-Br) | Inductive Withdrawal (-I) | Steric hindrance directs nucleophiles (Cram chelation possible). Critical: Avoid n-BuLi if C=O addition is the goal; use Grignard or Organozinc. |
| 5-Trifluoromethyl (-CF | Strong Withdrawal (-I) | Increases C=O electrophilicity. Stabilizes resulting alkoxides, making the reaction faster than with unsubstituted benzaldehyde. |
Protocol A: Chemoselective Grignard Addition (C-C Bond Formation)
Objective: Addition of an alkyl/aryl group to the aldehyde to form a secondary alcohol, preserving the Ar-Br bond for downstream cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Strategy
To prevent Halogen-Metal Exchange (HME), we utilize Organomagnesium (Grignard) reagents rather than Organolithiums. The C-Mg bond is less polarized than C-Li, favoring nucleophilic addition over exchange at controlled temperatures.
Materials
-
Substrate: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Reagent: R-MgBr or R-MgCl (1.1 equiv) in THF or Et
O. -
Solvent: Anhydrous THF (inhibitor-free).
-
Quench: Saturated aq. Ammonium Chloride (NH
Cl) or Rochell’s Salt (Sodium Potassium Tartrate).
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and dissolve in anhydrous THF (0.2 M concentration).
-
Thermal Control: Cool the solution to -20 °C .
-
Why? While standard benzaldehydes react at 0 °C or RT, the electron-deficient nature of this scaffold makes the aldehyde hyper-reactive. Lower temperature suppresses potential competitive attack at the bromine position and minimizes over-reaction.
-
-
Addition: Add the Grignard reagent dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: A color change (often yellow to orange) indicates alkoxide formation.
-
-
Monitoring: Stir at -20 °C for 30 minutes. Monitor by TLC (Hexane/EtOAc 8:1).
-
Note: The CF
group makes the product lipophilic; it may run close to the starting material. Stain with PMA or 2,4-DNP (aldehyde will stain red/orange; product will not).
-
-
Quench (Critical):
-
Standard: Pour cold reaction mixture into sat. NH
Cl. -
If Emulsion Forms: The CF
group often stabilizes emulsions. Use Rochell’s Salt solution (1 M) and stir vigorously for 1 hour to chelate magnesium salts and clarify layers.
-
-
Workup: Extract with Et
O (x3). Wash combined organics with Brine. Dry over Na SO .
Workflow Visualization
Figure 1: Chemoselective Grignard addition workflow emphasizing temperature control to avoid Halogen-Metal Exchange (HME).
Protocol B: Reductive Amination (C-N Bond Formation)
Objective: Conversion of the aldehyde to a secondary amine. This is the primary entry point for synthesizing Isoindolinones via subsequent Pd-catalyzed aminocarbonylation.
Mechanistic Strategy
Direct condensation with an amine forms an imine. Due to the electron-withdrawing CF
Materials
-
Substrate: 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv).
-
Amine: Primary amine R-NH
(1.1 equiv). -
Reductant: NaBH(OAc)
(STAB) (1.5 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (1.0 equiv) – catalyzes imine formation.
Step-by-Step Procedure
-
Imine Formation: In a reaction vial, mix the aldehyde and primary amine in DCE (0.25 M). Add Acetic Acid (1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Verify imine formation by TLC or crude NMR (disappearance of CHO peak at ~10 ppm). The EWGs usually drive this equilibrium to completion without needing desiccants (MgSO
).
-
-
Reduction: Add NaBH(OAc)
in one portion.-
Note: Gas evolution (H
) may occur; ensure venting.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Quench with Saturated Sodium Bicarbonate (NaHCO
) to neutralize acid and decompose borate complexes. -
Workup: Extract with DCM. The product is a secondary amine.
Application: The Isoindolinone Cascade
Once the secondary amine is formed, it can be cyclized to an isoindolinone using Palladium catalysis and a CO source (Carbon Monoxide balloon or Mo(CO)
Figure 2: Pathway from aldehyde to Isoindolinone scaffold via Reductive Amination and Carbonylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Debromination (Product lacks Br) | HME occurred during Grignard addition. | Switch from R-Li to R-MgBr. Lower temp to -40°C. Ensure R-MgBr is not in large excess. |
| Low Yield (Grignard) | Enolization of aldehyde (rare for benzaldehydes but possible with bulky bases). | Use "Turbo-Grignard" (iPrMgCl·LiCl) for transmetallation only if functionalizing the ring; otherwise, ensure reagents are fresh. |
| Bis-addition (Tertiary Alcohol) | Reaction too vigorous; highly activated aldehyde. | Add aldehyde to the Grignard (Inverse Addition) or dilute the reaction further. |
| Emulsions during workup | Lipophilicity of CF | Use Rochell's Salt (Sodium Potassium Tartrate) wash. |
References
-
Electronic Effects in Benzaldehydes: Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91, 165–195.
-
Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] J. Org.[2][4] Chem.1996 , 61, 3849–3862.[2]
-
Isoindolinone Synthesis: Cao, H.; McNamee, L.; Alper, H. Palladium-Catalyzed Synthesis of Isoindolinones from 2-Bromobenzaldehydes and Primary Amines. J. Org. Chem.2008 , 73, 3530–3534.
-
Substrate Data: 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3).[5][6][7] PubChem Compound Summary.
Sources
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Synthesis of 2-styrylchromone derivatives using 2-Bromo-5-(trifluoromethyl)benzaldehyde
Executive Summary
This application note details a robust, high-yield protocol for synthesizing (E)-2-(2-bromo-5-(trifluoromethyl)styryl)-4H-chromen-4-one , a privileged scaffold for drug discovery. 2-Styrylchromones (2-SCs) exhibit potent biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[1][2]
The protocol utilizes 2-Bromo-5-(trifluoromethyl)benzaldehyde as a critical electrophile. This specific starting material introduces two strategic functionalities:
-
Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability (bioisostere), critical for ADME profiles.
-
Ortho-Bromine (-Br): A "functional handle" allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Strategic Analysis & Reaction Logic
The Synthetic Pathway
The conventional Baker-Venkataraman rearrangement for 2-SC synthesis is often multi-step and atom-inefficient. This protocol employs a direct base-catalyzed aldol condensation between 2-methylchromone and the target aldehyde. To overcome the steric hindrance imposed by the ortho-bromo substituent, we utilize Microwave Irradiation (MWI) , which significantly accelerates reaction kinetics and improves thermodynamic selectivity for the E-isomer.
Mechanism of Action
-
Deprotonation: Sodium methoxide (NaOMe) generates the thermodynamic enolate at the C2-methyl position of the chromone.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-Bromo-5-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the aldehyde, facilitating this step despite steric bulk.
-
Dehydration: Rapid elimination of water yields the conjugated styryl system.
Visual Workflow (DOT Diagram)
Figure 1: Synthetic workflow from starting materials to SAR library generation.
Experimental Protocols
Materials & Equipment
-
Reagents: 2-Methylchromone (1.0 equiv), 2-Bromo-5-(trifluoromethyl)benzaldehyde (1.1 equiv), Sodium Methoxide (NaOMe, 0.5M in MeOH).
-
Solvent: Anhydrous Methanol (MeOH).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed reaction vials.
Protocol A: Microwave-Assisted Aldol Condensation
Objective: Synthesis of (E)-2-(2-bromo-5-(trifluoromethyl)styryl)-4H-chromen-4-one.
-
Preparation: In a 10 mL microwave vial, dissolve 2-methylchromone (158 mg, 1.0 mmol) and 2-Bromo-5-(trifluoromethyl)benzaldehyde (278 mg, 1.1 mmol) in anhydrous MeOH (3 mL).
-
Catalyst Addition: Add NaOMe solution (0.5 M in MeOH, 2 mL, 1.0 mmol) dropwise. Cap the vial immediately.
-
Note: A stoichiometric amount of base is recommended to ensure complete deprotonation and drive the equilibrium forward.
-
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 150 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to room temperature (RT).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Acidify to pH ~4 using 1M HCl. A yellow precipitate will form immediately.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash the cake with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
Recrystallize from EtOH/DMF (9:1) if necessary to obtain bright yellow needles.
-
Expected Yield: 85-92% Characterization: 1H NMR should show trans-coupling constants (J ~ 16 Hz) for the vinylic protons, confirming the E-geometry.
Protocol B: Diversification via Suzuki-Miyaura Coupling (Optional)
Objective: Utilizing the 2-Br handle for library generation.
-
Setup: In a reaction tube, combine the 2-styrylchromone product (0.5 mmol), Aryl boronic acid (0.75 mmol), and K2CO3 (1.5 mmol).
-
Solvent: Add 1,4-Dioxane/Water (4:1, 5 mL). Degas with Argon for 5 mins.
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%).
-
Reaction: Heat at 90 °C for 4 hours (or MW 110 °C for 20 mins).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Data Summary & QC Parameters
Process Parameters Table
| Parameter | Classical Heating (Reflux) | Microwave Protocol (Recommended) | Impact |
| Reaction Time | 4 - 12 Hours | 10 - 20 Minutes | High Throughput |
| Solvent | MeOH or EtOH | MeOH | Green Chemistry |
| Base | NaOEt / KOH | NaOMe | Cleaner profile |
| Yield | 50 - 65% | 85 - 92% | Efficiency |
| Purity (Crude) | Low (requires column) | High (precipitation sufficient) | Cost Saving |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in solvent or old NaOMe. | Use anhydrous MeOH; titrate or use fresh NaOMe. Increase MW temp to 160°C. |
| Michael Addition Byproducts | Reaction time too long; solvent nucleophilicity. | Reduce reaction time; switch to t-BuOK/t-BuOH (sterically hindered base). |
| Precipitate is Oily/Sticky | Impurities or residual solvent. | Sonicate the crude solid in cold diethyl ether before filtration. |
Mechanistic Pathway (Chemical Logic)
The following diagram illustrates the specific electronic influence of the CF3 group and the role of the Br atom during the reaction and subsequent applications.
Figure 2: Mechanistic pathway highlighting the electrophilic enhancement by the CF3 group.
References
-
Gomes, A., et al. (2010).[1] "Biological Activities of 2-Styrylchromones." Mini-Reviews in Medicinal Chemistry, 10(1), 1–7. Link[1]
-
Kudelko, A., & Zieliński, W. (2011). "Microwave-assisted synthesis of 2-styryl-1,3,4-oxadiazoles from cinnamic acid hydrazide and triethyl orthoesters." Tetrahedron Letters, 52, 6606-6609. (Methodology adaptation). Link[3]
-
Silva, A. M. S., et al. (2004).[4] "Synthesis and reactivity of styrylchromones." Arkivoc, (i), 14-29. Link
-
Desai, N. C., et al. (2022). "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 24, 2145-2148.[5] (Reagent properties). Link[5]
-
Shaw, A. Y., et al. (2009). "Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells."[1] European Journal of Medicinal Chemistry, 44(6), 2552-2562. Link
Sources
- 1. Sci-Hub. Biological Activities of 2-Styrylchromones / Mini-Reviews in Medicinal Chemistry, 2010 [sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Synthesis of Novel Coumarin Derivatives from 2-Bromo-5-(trifluoromethyl)benzaldehyde: An Application Note and Protocol
Introduction: The Significance of Trifluoromethylated Coumarins in Modern Drug Discovery
Coumarins, a class of benzopyrone compounds, are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl (-CF3) group into the coumarin scaffold can significantly enhance its therapeutic potential. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins. This application note provides a comprehensive guide for the synthesis of novel coumarin derivatives starting from the readily available 2-Bromo-5-(trifluoromethyl)benzaldehyde. We will explore the initial formation of the coumarin core via the robust Knoevenagel condensation, followed by subsequent functionalization of the bromine handle through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Heck couplings. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed protocols, mechanistic insights, and practical considerations.
Part 1: Synthesis of the 6-Bromo-3-(trifluoromethyl)coumarin Core via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, providing an efficient route to α,β-unsaturated compounds.[1] In the context of coumarin synthesis, it involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base. The presence of both a bromine atom and a trifluoromethyl group on the starting benzaldehyde necessitates careful selection of reaction conditions to ensure high yields and avoid side reactions.
Mechanistic Rationale
The reaction proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. A basic catalyst deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-Bromo-5-(trifluoromethyl)benzaldehyde. Subsequent dehydration and intramolecular lactonization yield the coumarin scaffold. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilicity of the aldehyde, potentially facilitating the initial condensation step.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-Bromo-5-(trifluoromethyl)benzaldehyde Reactions
Welcome to the technical support center for navigating the purification challenges associated with derivatives of 2-Bromo-5-(trifluoromethyl)benzaldehyde. This versatile building block is crucial in the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, the unique electronic properties conferred by the trifluoromethyl and bromo substituents can introduce specific hurdles in product isolation and purification.
This guide is designed to provide practical, field-tested solutions to common problems encountered during experimental work. It is structured as a series of troubleshooting guides and frequently asked questions, explaining not just the "how" but the fundamental "why" behind each recommendation.
Troubleshooting Guide: Common Purification Hurdles
This section directly addresses specific issues you may encounter. We have categorized these by the purification technique being employed.
Column Chromatography Issues
Column chromatography is the most common method for purifying reaction products derived from 2-bromo-5-(trifluoromethyl)benzaldehyde.[1][2][3][4] However, success is highly dependent on addressing the specific properties of these molecules.
Q: My product and the unreacted starting material have very similar Rf values on the TLC plate. How can I improve their separation?
A: This is a frequent challenge, as the product often retains a similar polarity profile to the starting aldehyde.
-
Causality: The trifluoromethyl group is highly electron-withdrawing, which influences the overall polarity of the molecule. If your reaction modified the aldehyde group (e.g., to an alcohol or imine), the polarity change might not be significant enough for easy separation in standard solvent systems.
-
Solutions:
-
Optimize the Mobile Phase: Avoid high-polarity solvents like methanol if possible, as they can suppress separation. Instead, focus on fine-tuning binary or ternary systems with lower polarity components. Systematically test solvent systems with different selectivities. A table of starting points is provided below.
-
Hexane/Ethyl Acetate vs. Hexane/Ether: Diethyl ether can offer different selectivity compared to ethyl acetate due to its hydrogen bond accepting properties and may resolve closely running spots.[2]
-
Incorporate Dichloromethane (DCM): A ternary system of Hexane/DCM/Ethyl Acetate can often provide the resolution that binary systems lack.
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase flash chromatography using a C18 silica gel with a water/acetonitrile or water/methanol gradient can be highly effective, as it separates based on hydrophobicity rather than polarity.[1]
-
| Product Type Example | Starting Solvent System (Normal Phase) | Polarity Modifier |
| Sonogashira Coupling Product | 98:2 Hexane / Ethyl Acetate | Increase Ethyl Acetate |
| Wittig Reaction Product | 95:5 Hexane / Diethyl Ether[2] | Increase Diethyl Ether |
| Reductive Amination Product | 80:20 Hexane / Ethyl Acetate | Increase Ethyl Acetate |
| Grignard Addition Product (Alcohol) | 70:30 Hexane / Ethyl Acetate | Increase Ethyl Acetate |
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation and low recovery. What is happening?
A: Streaking is typically caused by undesirable interactions between your compound and the stationary phase (silica gel).
-
Causality:
-
Acidity of Silica: Standard silica gel is slightly acidic and can strongly interact with basic functionalities (e.g., amines, pyridines) in your product.
-
Compound Instability: The aldehyde or other functional groups in your product might be undergoing decomposition on the acidic silica surface.
-
-
Solutions:
-
Neutralize the Eluent: Add 0.1-1% triethylamine (NEt₃) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong adsorption of basic compounds.
-
Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your eluent, then evaporating the solvent.
-
Switch to Alumina: For very base-sensitive compounds, switching to a neutral or basic alumina stationary phase can be a good alternative.
-
Q: My product appears to be decomposing on the silica gel column. Are there alternatives?
A: Yes, the combination of a trifluoromethyl group and an aldehyde can sometimes lead to instability on acidic media.
-
Causality: The electron-withdrawing nature of the CF₃ group makes the aldehyde carbonyl carbon more electrophilic and potentially more susceptible to reactions like hydration to form a gem-diol, which can complicate chromatography.
-
Solutions:
-
Reverse-Phase Chromatography: As mentioned, C18 silica is much less harsh and is an excellent first alternative.[1]
-
Recrystallization: If your product is a solid, this is often the best method to achieve high purity without the risk of decomposition on a stationary phase.
-
Distillation: For thermally stable, non-solid products, vacuum distillation can be an effective purification method.[2][5]
-
Recrystallization Issues
For solid products, recrystallization is a powerful and scalable purification technique.
Q: My product "oils out" of the solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the supersaturation point required for crystallization.
-
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the cooling process is too rapid. Impurities can also suppress crystallization.
-
Solutions:
-
Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) slowly.
-
Use a Lower-Boiling Point Solvent: Find a solvent that dissolves your compound at a lower temperature.
-
Modify the Solvent System: If using a binary solvent system (e.g., ethanol/water), add more of the "poor" solvent (water in this case) to the hot solution until it just starts to turn cloudy (the saturation point), then allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.
-
Q: I can't find a good single solvent for recrystallization. What is the procedure for a two-solvent system?
A: A two-solvent system is an excellent alternative when a single solvent is not suitable.
-
Principle: You need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible. Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Toluene/Heptane.
-
Step-by-Step Protocol:
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the general workflow for purifying a product from a 2-Bromo-5-(trifluoromethyl)benzaldehyde reaction?
A: A robust purification strategy follows a logical progression from crude isolation to high-purity material.
Caption: Purification workflow for 2-bromo-5-(trifluoromethyl)benzaldehyde derivatives.
Q: How does the trifluoromethyl (CF₃) group affect purification?
A: The CF₃ group has several effects:
-
Increased Lipophilicity: It generally makes molecules less polar and more soluble in non-polar organic solvents like hexanes and ether.
-
Electronic Withdrawal: It significantly influences the reactivity and polarity of nearby functional groups.
-
NMR Signature: It provides a clean singlet in ¹⁹F NMR, which is an excellent tool for monitoring reaction completion and assessing purity.
Q: How can I effectively remove residual palladium or copper catalysts from my cross-coupling reaction?
A: Metal catalysts can be persistent impurities.
-
Filtration: After the reaction, passing the crude mixture through a short plug of Celite® or silica gel can remove a significant portion of the catalyst.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium hydroxide or sodium sulfide can help chelate and remove copper salts.
-
Specialized Scavengers: For trace amounts of palladium, using a thiol-functionalized silica gel or other commercial metal scavengers during work-up can be very effective.
References
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds. (n.d.). Google Patents.
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.
-
2-Bromo-5-fluorobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. (n.d.). Google Patents.
-
Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]
-
(PDF) 2-Bromo-5-fluorobenzaldehyde. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
2-Bromo-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved January 31, 2026, from [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique electronic and steric properties of this substrate—namely, the ortho-bromo substituent, the electron-withdrawing trifluoromethyl group, and the reactive aldehyde moiety—necessitate careful consideration in catalyst selection and reaction optimization. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection particularly critical for 2-bromo-5-(trifluoromethyl)benzaldehyde?
A1: The substrate presents a unique combination of electronic and steric challenges. The trifluoromethyl (-CF3) and aldehyde (-CHO) groups are strongly electron-withdrawing, which can make the C-Br bond more reactive towards oxidative addition, a key step in the catalytic cycle.[1][2] However, the aldehyde is also sensitive to certain reaction conditions and can participate in side reactions.[1] Furthermore, the ortho-position of the bromine atom can introduce steric hindrance that may slow down the reaction. Therefore, the chosen catalyst system, particularly the ligand, must be active enough to overcome any steric barriers while being selective enough to avoid undesirable interactions with the aldehyde functionality.[3]
Q2: Which cross-coupling reactions are most commonly performed with this substrate?
A2: This aryl bromide is a suitable electrophile for several cornerstone palladium-catalyzed cross-coupling reactions.[4] The most prevalent are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds with boronic acids or esters, creating biaryl structures.[4]
-
Mizoroki-Heck Reaction: For C-C bond formation with alkenes.[4][5]
-
Sonogashira Coupling: For coupling with terminal alkynes to synthesize aryl alkynes.[4][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4]
Q3: What are the best starting points for a catalyst system for a Suzuki-Miyaura coupling with this substrate?
A3: For electron-deficient and potentially sterically hindered aryl bromides like this one, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[3][8] A reliable starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, combined with a ligand such as SPhos, XPhos, or RuPhos.[3] Alternatively, using an integrated precatalyst like SPhos Pd G3 can offer enhanced stability and activity. A common base and solvent system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like 1,4-dioxane or toluene with water.[9]
Q4: How can I prevent side reactions involving the aldehyde group?
A4: The aldehyde group is susceptible to reduction or other transformations under harsh conditions. To minimize these side reactions:
-
Use Milder Bases: Strong bases can sometimes promote undesired reactions. Screen weaker inorganic bases like K₂CO₃, Na₂CO₃, or even K₃PO₄ before resorting to stronger ones.[1]
-
Control the Temperature: Avoid excessively high temperatures, as they can lead to decomposition or side reactions.[1] Optimize the reaction to proceed at the lowest effective temperature.
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen, as it can lead to oxidative side reactions.[6]
General Catalytic Cycle for Cross-Coupling
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Recommended Starting Protocols
The following protocols are intended as robust starting points and should be optimized for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the coupling of 2-bromo-5-(trifluoromethyl)benzaldehyde with an arylboronic acid. [4] Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 2-bromo-5-(trifluoromethyl)benzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. 3. Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 2 to 24 hours. [4]6. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Reaction
This protocol describes a general procedure for the coupling of 2-bromo-5-(trifluoromethyl)benzaldehyde with an alkene, such as n-butyl acrylate. [10][11] Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2-4 mol%)
-
Triethylamine (Et₃N, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the 2-bromo-5-(trifluoromethyl)benzaldehyde, Pd(OAc)₂, and P(o-tol)₃ in the chosen solvent.
-
Add the triethylamine base and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove triethylammonium bromide salts.
-
Dilute the filtrate with a suitable organic solvent and wash with water and brine to remove the remaining solvent and base.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
References
- BenchChem. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. BenchChem.
- BenchChem. (2025).
- National Institutes of Health. (2024).
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Beilstein-Institut. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2017). Scheme 1: Palladium-catalyzed Heck-type reaction of....
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support hub for navigating the complexities of cross-coupling reactions with 2-Bromo-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols grounded in mechanistic principles to empower you to overcome synthetic hurdles and achieve your target compounds efficiently.
The Challenge: A Tale of Steric Hindrance and Electronic Deactivation
2-Bromo-5-(trifluoromethyl)benzaldehyde is a valuable building block, but its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The bromine atom is positioned ortho to a bulky aldehyde group, creating significant steric hindrance around the reaction center. Furthermore, both the aldehyde (-CHO) and the trifluoromethyl (-CF3) groups are strongly electron-withdrawing, which modulates the electronic properties of the aryl bromide. This combination can significantly slow down or inhibit key steps in the catalytic cycle, leading to low yields and frustrating side reactions.
This guide will dissect these issues and provide actionable, field-proven solutions.
Visualizing the Substrate's Challenges
Caption: Key challenges of the substrate.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered when using 2-Bromo-5-(trifluoromethyl)benzaldehyde in cross-coupling reactions.
Question 1: My Suzuki-Miyaura coupling yield is consistently low or fails completely. What is the primary cause and how do I fix it?
Answer:
Low yields in Suzuki couplings with this substrate are most often due to a combination of slow oxidative addition and catalyst inhibition. The steric bulk of the ortho-aldehyde group hinders the approach of the palladium catalyst, while the electron-withdrawing groups make the aryl bromide a challenging substrate.
Causality: The rate-limiting step is often the oxidative addition of the aryl bromide to the Pd(0) center. Standard catalysts like Pd(PPh₃)₄ may be too bulky or not electron-rich enough to efficiently perform this step. Furthermore, the aldehyde can potentially coordinate to the palladium center, leading to catalyst deactivation.
Solutions:
-
Switch to a High-Performance Catalyst System: This is the most critical factor. Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands are essential for this type of transformation.[1][2] These ligands promote the formation of a highly active, monoligated Pd(0) species that is less sterically encumbered and more reactive.
-
Optimize the Base and Solvent: A proper base is crucial for an efficient transmetalation step. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong hydroxides to minimize side reactions like protodeboronation of the boronic acid.[3][4] The solvent system must be able to dissolve all components; common choices include 1,4-dioxane/water or toluene/water mixtures.[4][5]
-
Use a Pre-catalyst: To ensure the reliable formation of the active catalytic species, consider using a palladium pre-catalyst, such as an XPhos Pd G3 or SPhos Pd G3.[6] These are air-stable and generate the active Pd(0) species more cleanly and efficiently in situ compared to starting with Pd(OAc)₂.
Recommended Starting Conditions for a Suzuki Coupling Screen:
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High-Performance) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | [Pd(dppf)Cl₂] (3 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | None | None | XPhos (4 mol%) |
| Base | Na₂CO₃ (2 equiv) | K₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 90 °C | 110 °C |
Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (C-Br bond replaced by C-H). What's going wrong?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with challenging substrates. It arises from competing pathways in the catalytic cycle, often exacerbated by suboptimal ligand choice or reaction conditions.
Causality: This side reaction can occur when β-hydride elimination from the amido-palladium intermediate is competitive with reductive elimination of the desired C-N bond. It can also be caused by the decomposition of the catalyst to palladium black, which can promote reductive dehalogenation. The choice of a sterically hindered ligand is critical to favor the desired reductive elimination pathway.[2][6]
Solutions:
-
Employ Bulky Biarylphosphine Ligands: Ligands such as BrettPhos, RuPhos, or XPhos are specifically designed to accelerate reductive elimination and are excellent choices for coupling with sterically hindered aryl halides.[6]
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions as it promotes high reaction rates.[6] However, if your substrate has base-sensitive functional groups, other bases like LHMDS or Cs₂CO₃ can be screened.[6]
-
Maintain an Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote side reactions.
Troubleshooting Workflow for Failed Amination:
Caption: Troubleshooting a failed amination.
Question 3: My Sonogashira coupling with a terminal alkyne is sluggish. How can I accelerate it?
Answer:
Sonogashira couplings involve a dual catalytic cycle with palladium and copper.[7][8] The reactivity can be hampered by the electron-deficient nature of the aryl bromide.
Causality: While the electron-withdrawing groups on the benzaldehyde favor the oxidative addition step, they can also affect the subsequent steps of the catalytic cycle. Catalyst poisoning or slow transmetalation from the copper acetylide to the palladium center can be issues.
Solutions:
-
Increase Catalyst Loading: For difficult couplings, increasing the palladium catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective.
-
Add an Electron-Rich Phosphine Ligand: While often run with standard ligands like PPh₃, adding a more electron-rich and bulky phosphine ligand can increase the rate of oxidative addition and stabilize the catalytic species.[7]
-
Consider Copper-Free Conditions: In some cases, the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling). There are numerous copper-free Sonogashira protocols that may provide cleaner results, often requiring a stronger base like LiHMDS.[9]
-
Solvent and Base Choice: A polar aprotic solvent like DMF or a basic solvent like triethylamine (which can also act as the base) is typically used. Ensure the base is strong enough to deprotonate the terminal alkyne.
Frequently Asked Questions (FAQs)
-
Q: Can I use 2-chloro-5-(trifluoromethyl)benzaldehyde instead of the bromo- version?
-
A: While possible, aryl chlorides are significantly less reactive than aryl bromides.[10] A successful coupling would require a more specialized and highly active catalyst system, typically involving very bulky and electron-rich ligands like tBuBrettPhos, and likely higher temperatures.[6] For initial route scouting, the bromo- derivative is strongly recommended.
-
-
Q: My reaction mixture turns black. What does this mean?
-
A: The formation of a black precipitate is usually indicative of palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates. This is an inactive form of the catalyst. It often occurs at high temperatures or in the presence of oxygen. The solution is to use a more robust ligand that stabilizes the active catalyst, ensure a strictly inert atmosphere, and avoid excessive temperatures.
-
-
Q: My boronic acid is decomposing. How can I prevent this?
-
A: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or at high temperatures.[3] To mitigate this, you can:
-
Use a milder base (e.g., K₃PO₄ instead of NaOH).
-
Use the more stable boronic acid pinacol ester (BPin) derivative instead of the free acid.
-
Ensure your reaction is properly degassed, as oxygen can sometimes accelerate decomposition.[3]
-
-
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)benzaldehyde with a generic arylboronic acid.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(trifluoromethyl)benzaldehyde, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 18 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support. (2025). Improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions.
- BenchChem Technical Support. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- BenchChem Technical Support. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Razi, M. T., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 80.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Al-Masum, M., & Kumar, B. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 10575-10587.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: By-product Identification and Mitigation in Reactions of 2-Bromo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on the practical identification and mitigation of common by-products, ensuring the integrity and success of your synthetic routes.
Introduction
2-Bromo-5-(trifluoromethyl)benzaldehyde is a versatile building block in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically adaptable bromo and aldehyde functionalities.[1] However, the reactivity of these groups can also lead to the formation of undesired by-products. This guide is structured to help you anticipate, identify, and troubleshoot these common issues.
I. By-products from Aldehyde Group Reactivity
The aldehyde functional group is central to the utility of this reagent, but it is also the source of several common by-products through reduction, oxidation, and disproportionation.
FAQ 1: Over-reduction to the Corresponding Alcohol
Question: I am performing a reaction on 2-Bromo-5-(trifluoromethyl)benzaldehyde, and I am consistently observing the formation of [2-Bromo-5-(trifluoromethyl)phenyl]methanol as a significant by-product. Why is this happening, and how can I minimize it?
Expert Analysis: The formation of the corresponding benzyl alcohol is a classic example of over-reduction. The aldehyde group is susceptible to reduction by various reagents, sometimes even under conditions not explicitly intended for reduction. For instance, during catalytic hydrogenation reactions aimed at other functionalities, the aldehyde can be partially or fully reduced.[2]
Causality and Prevention:
-
Reducing Agent Stoichiometry and Type: When using hydride reagents like sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H) for other transformations in the molecule, precise control of stoichiometry and temperature is crucial.[2][3] DIBAL-H, for example, is often used to reduce nitriles to aldehydes, and an excess can lead to the alcohol.[3]
-
Catalytic Hydrogenation: Catalysts like palladium on carbon (Pd/C) are highly effective for hydrogenation and can readily reduce aldehydes.[2] If hydrogenation of another functional group is intended, consider protecting the aldehyde or choosing a more selective catalyst.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of over-reduction.
Troubleshooting and Mitigation Strategy:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use milder or more sterically hindered reducing agents. | To increase selectivity for the target functional group over the aldehyde. |
| Stoichiometry | Use the minimum effective amount of reducing agent. | To limit the availability of the reducing species for side reactions. |
| Temperature | Maintain low reaction temperatures (e.g., -78 °C to 0 °C). | To control the reactivity of the reducing agent. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion. | To prevent the reaction from proceeding to the over-reduced product. |
Protocol: Re-oxidation of [2-Bromo-5-(trifluoromethyl)phenyl]methanol
If over-reduction has occurred, the resulting alcohol can often be re-oxidized to the desired aldehyde.
-
Dissolve the crude product containing the alcohol by-product in a suitable solvent like dichloromethane (DCM) or acetone.
-
Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[2][4]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter off the oxidant and concentrate the filtrate.
-
Purify the resulting aldehyde by flash chromatography.
Caption: Pathway for over-reduction and re-oxidation.
FAQ 2: Oxidation to the Carboxylic Acid
Question: My product is contaminated with an acidic impurity, which I believe is 2-Bromo-5-(trifluoromethyl)benzoic acid. What could be causing this?
Expert Analysis: Aldehydes are readily oxidized to carboxylic acids, and this can occur unintentionally through exposure to atmospheric oxygen, especially in the presence of light or certain metal catalysts.[4][5] Some reaction conditions or reagents can also be oxidative.
Causality and Prevention:
-
Air Oxidation: Prolonged storage or reaction times in the presence of air can lead to the formation of the carboxylic acid.
-
Oxidative Reagents: Ensure that reagents and solvents are free from peroxide impurities.
-
Reaction Conditions: High temperatures can accelerate auto-oxidation.
Troubleshooting and Mitigation Strategy:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). | To minimize contact with atmospheric oxygen. |
| Solvent Quality | Use freshly distilled or inhibitor-free solvents. | To eliminate potential oxidizing impurities. |
| Storage | Store 2-Bromo-5-(trifluoromethyl)benzaldehyde under an inert atmosphere and refrigerated. | To slow down degradation and oxidation over time. |
Protocol: Removal of Acidic By-product
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the purified product.
Caption: Unintended oxidation of the aldehyde.
FAQ 3: Cannizzaro Reaction By-products
Question: I am running a reaction with 2-Bromo-5-(trifluoromethyl)benzaldehyde under strongly basic conditions and obtaining both the corresponding alcohol and carboxylic acid. What is happening?
Expert Analysis: 2-Bromo-5-(trifluoromethyl)benzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[6] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding alcohol and one molecule of the carboxylate salt.
Troubleshooting and Mitigation Strategy:
-
Avoid Strong Bases: If possible, modify your synthetic route to avoid the use of strong, concentrated bases.
-
Alternative Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base or a weaker base like an organic amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate.
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the Cannizzaro reaction.
Caption: The Cannizzaro disproportionation reaction.
II. By-products from C-Br Bond Reactivity
FAQ 4: Dehalogenation By-product
Question: My mass spectrometry data shows a peak corresponding to 3-(Trifluoromethyl)benzaldehyde, indicating the loss of the bromine atom. How can I prevent this debromination?
Expert Analysis: The carbon-bromine bond can be cleaved under certain reductive conditions, particularly during catalytic hydrogenation or in the presence of some organometallic reagents.
Causality and Prevention:
-
Catalytic Hydrogenation: Palladium on carbon with a hydrogen source is a common culprit for dehalogenation.
-
Organometallic Reactions: Reactions involving Grignard reagents or other organometallics can sometimes lead to halogen-metal exchange or reductive cleavage.
-
Strongly Reducing Conditions: The use of strong reducing agents can also result in the loss of the bromine atom.
Troubleshooting and Mitigation Strategy:
| Reaction Type | Recommendation | Rationale |
| Catalytic Hydrogenation | Consider alternative catalysts (e.g., platinum-based) or transfer hydrogenation conditions that may be less prone to dehalogenation. | To preserve the C-Br bond during reduction of other functional groups. |
| Cross-Coupling | Optimize catalyst, ligand, and base combinations. Use milder reaction conditions. | To favor the desired cross-coupling pathway over reductive dehalogenation. |
III. General Purification and Analysis
Question: What are the best practices for purifying my reaction mixture and identifying these by-products?
Expert Analysis: A combination of chromatographic and spectroscopic techniques is essential for the successful purification and characterization of your products and by-products.
Recommended Techniques:
| Technique | Application | Notes |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Use a combination of polar and non-polar solvents (e.g., hexane/ethyl acetate) to achieve good separation. By-products like the alcohol will be more polar, while the carboxylic acid may streak. |
| Flash Column Chromatography | Preparative purification. | A gradient of hexane and ethyl acetate is typically effective for separating the aldehyde from its alcohol and debrominated by-products. The carboxylic acid may require a different solvent system or prior removal by extraction. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and by-product identification. | ¹H NMR can distinguish the aldehyde proton (~10 ppm), the benzylic protons of the alcohol (~4.7 ppm), and the aromatic protons. ¹⁹F NMR is useful for confirming the presence of the trifluoromethyl group. |
| Mass Spectrometry (MS) | Molecular weight determination. | Confirms the mass of the desired product and can identify by-products based on their molecular weight (e.g., loss of Br, addition of H₂ or O). |
References
-
PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Available at: [Link]
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]
-
PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Available at: [Link]
-
ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]
-
YouTube. CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
-
YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. Available at: [Link]
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]
-
Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. Available at: [Link]
Sources
Technical Support Center: Analytical Protocols for 2-Bromo-5-(trifluoromethyl)benzaldehyde
CAS No: 102684-91-3 Molecular Formula: C8H4BrF3O Molecular Weight: 253.02 g/mol [1][2]
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers monitoring the reaction progress of 2-Bromo-5-(trifluoromethyl)benzaldehyde (BTB) . Due to the electrophilic aldehyde group and the lipophilic trifluoromethyl moiety, this intermediate presents unique analytical challenges, including acetal formation in alcoholic solvents and potential thermal instability.
This guide synthesizes field-proven methodologies to ensure data integrity during synthesis monitoring (e.g., Suzuki-Miyaura coupling or aldehyde functionalization).
Module 1: Method Selection Strategy
Choosing between HPLC and GC-MS depends on your specific reaction matrix and sensitivity requirements. Use the decision logic below to select the appropriate modality.
Figure 1: Decision matrix for selecting the analytical method. For BTB, both methods are viable, but HPLC is preferred for quantitative reaction kinetics to avoid thermal degradation of unstable intermediates.
Module 2: HPLC-UV/DAD Protocol & Troubleshooting
Core Challenge: Benzaldehydes are prone to hemiacetal/acetal formation in methanol-based mobile phases, leading to peak splitting or tailing. The -CF3 group increases retention on C18 columns.
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax SB-C18), 3.5 µm | Strong retention required for lipophilic -CF3 group. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol activity; keeps aldehyde neutral. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Crucial: Avoid Methanol to prevent acetal formation [1]. |
| Gradient | 40% B to 90% B over 10 min | High starting %B due to lipophilicity of BTB. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | 254 nm (primary), 210 nm (secondary) | 254 nm monitors the aryl bromide core. |
| Temperature | 30°C | Ensures reproducible retention times. |
Troubleshooting Guide: HPLC
Q: Why is my BTB peak splitting into a doublet?
-
Cause: You are likely using Methanol (MeOH) as a solvent or mobile phase.[3] Aldehydes react with MeOH to form hemiacetals in equilibrium.
-
Solution: Switch all solvents to Acetonitrile (ACN). If the sample must be dissolved in MeOH, dilute it 1:10 in ACN/Water before injection.
Q: The peak is tailing significantly.
-
Cause: Interaction between the aldehyde carbonyl and residual silanols on the silica column.
-
Solution: Ensure your mobile phase pH is acidic (pH ~2.5-3.0) using Formic Acid or Phosphate Buffer. This suppresses silanol ionization [2].
Module 3: GC-MS Protocol & Troubleshooting
Core Challenge: Thermal oxidation of the aldehyde to carboxylic acid in the injector port (Ghost Peaks) and identification of the brominated pattern.
Isotopic Identification (The "Fingerprint")
Bromine exists as two isotopes, ^79^Br and ^81^Br , in a roughly 1:1 ratio .[4]
-
M+ Peak: 252 m/z
-
M+2 Peak: 254 m/z
-
Observation: You must see two molecular ion peaks of nearly equal height separated by 2 mass units.[5] If the ratio is 3:1 (M:M+2), you have Chlorine, not Bromine [3].[4]
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Inlet Temp | 200°C - 220°C | Keep as low as possible to prevent thermal oxidation. |
| Column | HP-5MS or DB-5 (30m x 0.25mm) | Standard non-polar phase works well for halogenated aromatics. |
| Carrier Gas | Helium, 1.0 mL/min | Standard flow. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C | Rapid ramp prevents thermal degradation of the aldehyde. |
| Split Ratio | 20:1 to 50:1 | Prevent column overload; BTB ionizes strongly. |
Troubleshooting Guide: GC-MS
Q: I see a "Ghost Peak" at M+16 (Mass 268/270).
-
Cause: The aldehyde has oxidized to 2-Bromo-5-(trifluoromethyl)benzoic acid inside the hot injector liner.
-
Solution:
-
Replace the inlet liner (dirty liners catalyze oxidation).
-
Lower inlet temperature to 200°C.
-
Derivatize with MSTFA if the acid peak persists.
-
Module 4: Reaction Monitoring Workflow
To accurately monitor the consumption of BTB, you must quench the reaction immediately upon sampling.
Figure 2: Standard Operating Procedure (SOP) for sampling reaction mixtures. Immediate quenching in acidic ACN freezes the reaction kinetics.
Protocol Steps:
-
Sampling: Withdraw 50 µL of the reaction mixture.
-
Quenching: Immediately dispense into a vial containing 500 µL of Acetonitrile + 0.1% Formic Acid .
-
Why? The acid neutralizes basic catalysts (e.g., in Suzuki coupling), stopping the cycle. ACN ensures solubility of the lipophilic BTB.
-
-
Filtration: Pass through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., K2CO3, Pd black).
-
Analysis: Inject immediately.
Frequently Asked Questions (FAQs)
Q1: Can I use UV detection for the Suzuki coupling product? A: Yes. The starting material (BTB) and the biaryl product will both be UV active. However, the product will likely be more retained on a C18 column and have a different UV max (red-shifted) due to extended conjugation. Always run a full spectrum scan (DAD) on the first run.
Q2: My retention times are drifting. A: The Trifluoromethyl group (-CF3) makes the molecule sensitive to mobile phase composition changes. Ensure your organic/aqueous ratio is mixed precisely. If using a gradient, ensure the column re-equilibrates for at least 5 column volumes between runs.
Q3: How do I calculate conversion if I don't have a standard for the product? A: Use % Area Normalization as a rough estimate, but be aware that the extinction coefficients (response factors) of BTB and the product will differ. For accurate kinetics, you must calibrate the BTB peak area against an internal standard (e.g., dodecane for GC, or benzophenone for HPLC) added at the start of the reaction.
References
-
Sielc Technologies. (n.d.). Separation of Benzaldehyde and derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
-
Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 2-Aryl-5-(trifluoromethyl)benzaldehydes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of these two seminal reactions for a specific, yet broadly relevant transformation: the arylation of 2-Bromo-5-(trifluoromethyl)benzaldehyde.
This substrate presents a unique set of challenges and considerations. The ortho-bromo position introduces significant steric hindrance, while the electron-withdrawing trifluoromethyl group deactivates the aromatic ring, influencing the kinetics of the catalytic cycle. The presence of a reactive aldehyde functionality further demands careful consideration of reaction conditions to avoid unwanted side reactions. Through a detailed analysis of reaction mechanisms, practical considerations, and supporting experimental data from analogous systems, this guide will equip researchers with the knowledge to make informed decisions when selecting the optimal coupling strategy for this and similar challenging substrates.
At a Glance: Key Performance Indicators
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (75-95%) |
| Reaction Temperature | 80-110 °C | 60-100 °C |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Key Reagent Toxicity | Low (Boronic acids) | High (Organotin compounds)[1] |
| Byproducts | Boron-based, generally water-soluble and easily removed. | Tin-based, often require specific workup procedures for removal. |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons. | Excellent, tolerant of a wide range of functional groups including aldehydes.[2] |
| Steric Hindrance | Can be challenging, often requiring specialized bulky ligands. | Generally more tolerant to sterically demanding substrates. |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki and Stille couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] However, the nature of the organometallic coupling partner—an organoboron species in the Suzuki reaction and an organostannane in the Stille reaction—leads to distinct mechanistic nuances that dictate their respective strengths and weaknesses.
The Suzuki-Miyaura Coupling Pathway
The Suzuki coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A critical distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Pathway
The Stille coupling follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] A key difference is that the transmetalation step does not require an external activator like a base. The organostannane is sufficiently nucleophilic to directly transfer its organic group to the palladium center.[5][6]
Caption: Catalytic cycle of the Stille coupling.
Experimental Design and Protocol Considerations
The choice between Suzuki and Stille coupling for 2-Bromo-5-(trifluoromethyl)benzaldehyde hinges on several practical factors.
Catalyst and Ligand Selection: A Crucial Decision
For the sterically hindered and electron-deficient 2-Bromo-5-(trifluoromethyl)benzaldehyde, the choice of ligand is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often necessary to promote the oxidative addition and reductive elimination steps.[7]
In contrast, the Stille coupling can often be achieved with more conventional phosphine ligands like triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), although modern bulky phosphine ligands can also be beneficial.[8]
The Reagent Dilemma: Toxicity vs. Stability
The most significant advantage of the Suzuki coupling is the low toxicity of the boronic acid reagents and their byproducts.[9] This is a major consideration in industrial and pharmaceutical settings. Boronic acids are also generally stable to air and moisture, although they can be prone to protodeboronation under certain conditions.
Conversely, the high toxicity of organotin reagents is the primary drawback of the Stille coupling.[1] This necessitates careful handling and stringent purification methods to remove toxic tin byproducts from the final product. However, organostannanes are remarkably stable and are tolerant of a wide array of functional groups.[1][6]
Functional Group Tolerance: The Aldehyde's Fate
The aldehyde group in 2-Bromo-5-(trifluoromethyl)benzaldehyde is a key consideration. The Stille coupling is renowned for its exceptional functional group tolerance, and aldehydes are generally well-tolerated under its typically neutral to mild reaction conditions.[2]
The Suzuki coupling, on the other hand, requires basic conditions, which can potentially lead to side reactions involving the aldehyde, such as aldol condensation. However, careful selection of a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can often mitigate these issues.[4]
Detailed Experimental Protocols
The following protocols are representative procedures for the Suzuki and Stille couplings of 2-Bromo-5-(trifluoromethyl)benzaldehyde, based on established methodologies for similar substrates.
Suzuki Coupling Protocol
This protocol utilizes a bulky phosphine ligand to address the steric hindrance of the ortho-substituent.
Caption: Experimental workflow for the Stille coupling.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the arylation of 2-Bromo-5-(trifluoromethyl)benzaldehyde. The choice between them is a nuanced decision that depends on the specific priorities of the researcher and the project.
Choose Suzuki Coupling When:
-
Low toxicity is a primary concern. The use of boronic acids and their non-toxic byproducts makes this the greener and safer option, especially for large-scale synthesis.
-
Cost is a major factor. Boronic acids are often more readily available and less expensive than their organotin counterparts.
-
The aldehyde functionality is robust enough to tolerate mild basic conditions.
Choose Stille Coupling When:
-
Exceptional functional group tolerance is paramount. The neutral conditions of the Stille coupling are ideal for sensitive substrates. [2]* The substrate is particularly sterically hindered. The Stille reaction can sometimes outperform the Suzuki coupling in these challenging cases.
-
The handling and disposal of toxic tin compounds are manageable within the laboratory's safety protocols.
For the synthesis of 2-aryl-5-(trifluoromethyl)benzaldehydes, a well-optimized Suzuki coupling using a modern, bulky phosphine ligand often represents the best balance of efficiency, safety, and cost. However, in cases where the aldehyde proves to be particularly sensitive or when steric hindrance severely limits the yield of the Suzuki reaction, the Stille coupling remains a powerful and reliable alternative.
References
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved from [Link]
-
National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
-
Littke, A. F., Schwarz, L., & Fu, G. C. (2002). Pd/P(t-Bu)3: a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. Journal of the American Chemical Society, 124(22), 6343–6348. Retrieved from [Link]
-
PubMed. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. Retrieved from [Link]
-
Su, W., Urgaonkar, S., & Verkade, J. G. (2004). Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Stille cross-coupling of aryl chlorides. Organic Letters, 6(9), 1421–1424. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]
-
Espinet, P. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]
-
ResearchGate. (2017). Ten years advancement in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes and derived substrates under palladium-catalyzed cross-coupling conditions. Retrieved from [Link]
-
PubMed. (2004). Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Stille cross-coupling of aryl chlorides. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
NRO Chemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Intramolecular Stille Reaction. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
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- 8. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Catalytic Cross-Coupling: Copper vs. Palladium for the Functionalization of 2-Bromo-5-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of a Key Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. 2-Bromo-5-(trifluoromethyl)benzaldehyde is a prime example of a high-value, versatile building block, serving as a critical intermediate in the synthesis of complex molecular architectures. Its most notable application is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2]
The synthetic utility of this building block hinges on the selective functionalization of its carbon-bromine bond. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, a field historically dominated by palladium and, more classically, by copper.[3][4] The choice between these two metals is not arbitrary; it is a strategic decision dictated by factors including cost, desired bond type, functional group tolerance, reaction conditions, and scalability. The electron-withdrawing nature of both the trifluoromethyl and aldehyde groups on the aromatic ring significantly influences the reactivity of the C-Br bond, making this substrate a compelling case study.
This guide provides an in-depth, objective comparison of copper- and palladium-catalyzed reactions for the transformation of 2-Bromo-5-(trifluoromethyl)benzaldehyde. We will move beyond mere protocols to explore the mechanistic rationale behind experimental choices, present comparative data, and offer field-proven insights to guide researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Part 1: The Palladium Paradigm: Precision, Versatility, and High Performance
Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary organic synthesis, celebrated for their broad substrate scope, high efficiency, and often mild reaction conditions.[5][6] The general catalytic cycle, proceeding through Pd(0) and Pd(II) intermediates, has been extensively studied, allowing for rational catalyst and ligand design.[4] For a substrate like 2-Bromo-5-(trifluoromethyl)benzaldehyde, the strong electron-withdrawing effect of the CF₃ group facilitates the initial, often rate-limiting, oxidative addition step, making it an excellent candidate for this chemistry.
Key Palladium-Catalyzed Transformations
Several powerful palladium-catalyzed reactions are routinely applied to aryl bromides:
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds using organoboron reagents. It is renowned for its mild conditions and the low toxicity of its boron-based reagents.[7][8][9]
-
Buchwald-Hartwig Amination: A premier method for constructing C-N bonds by coupling aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[10][11][12]
-
Sonogashira Coupling: Creates C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes, typically requiring a copper co-catalyst, though copper-free versions exist.[13][14][15]
-
Heck Reaction: Forms C-C bonds by coupling aryl halides with alkenes.[16][17]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The success of these reactions is rooted in a well-understood catalytic cycle. The choice of phosphine-based ligands is critical; they stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the cycle. For electron-rich aryl halides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition. Conversely, for our electron-poor substrate, this step is already favorable, allowing for a wider range of ligands to be effective.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Representative Experimental Data: Palladium Catalysis
The following table summarizes typical conditions and outcomes for various palladium-catalyzed couplings with 2-Bromo-5-(trifluoromethyl)benzaldehyde, compiled from established methodologies for similar substrates.
| Coupling Partner | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Suzuki | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | ~85-95 |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 65 | >90 |
| Styrene | Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | ~70-80 |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of 2-aryl-5-(trifluoromethyl)benzaldehydes.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 mmol, 253 mg)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-5-(trifluoromethyl)benzaldehyde, the arylboronic acid, and potassium carbonate.
-
Add the [Pd(PPh₃)₄] catalyst.
-
Scientist's Note: Handling the Pd(0) catalyst under an inert atmosphere is crucial to prevent oxidation, which deactivates it. For less air-sensitive setups, modern pre-catalysts can be used and handled briefly in air.
-
-
Add toluene and water. The biphasic system is common for Suzuki couplings, with the inorganic base residing primarily in the aqueous phase.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Scientist's Note: Thorough degassing is essential to remove dissolved oxygen, a primary cause of catalyst decomposition and formation of undesired homocoupling byproducts.
-
-
Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Part 2: The Copper Alternative: Cost-Effectiveness and Classical Power
Copper-catalyzed cross-coupling, particularly the Ullmann reaction, predates modern palladium catalysis and remains a highly relevant tool, especially in industrial settings where cost is a major driver.[18][19] While often requiring higher temperatures and catalyst loadings than palladium systems, copper offers a unique reactivity profile and is particularly effective for forming C-O, C-S, and C-N bonds.[20] For 2-Bromo-5-(trifluoromethyl)benzaldehyde, the electron-deficient nature of the aryl bromide makes it well-suited for classical Ullmann-type condensations.
Key Copper-Catalyzed Transformations
-
Ullmann Condensation: The flagship copper-catalyzed reaction, used to form C-N, C-O, and C-S bonds by coupling aryl halides with amines, alcohols, and thiols, respectively.[21] Modern iterations use soluble copper salts and ligands to enable milder conditions.
-
Trifluoromethylation: While not a cross-coupling of the aryl bromide itself, copper plays a significant role in reactions that introduce the CF₃ group onto aromatic rings, highlighting its distinct utility in organofluorine chemistry.[22][23]
Mechanistic Rationale: A More Complex Picture
The mechanism of copper-catalyzed couplings is less universally defined than that of palladium.[3] Several pathways have been proposed, including a Cu(I)/Cu(III) cycle analogous to palladium's, as well as pathways involving radical intermediates.[24] The choice of ligand (often diamines or phenanthrolines) is crucial for solubilizing the copper salt and accelerating the reaction.
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for Ullmann condensation.
Representative Experimental Data: Copper Catalysis
The following table outlines typical conditions for copper-catalyzed reactions, which often demand more forcing conditions than their palladium counterparts.
| Coupling Partner | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Ullmann Amination | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | ~70-85 |
| Phenol | Ullmann Ether Synthesis | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | ~65-80 |
| Thiophenol | Ullmann Thioetherification | CuI (5) | - | K₃PO₄ | DMF | 130 | >90 |
Detailed Protocol: Ullmann C-N Coupling (Amination)
This protocol describes a modern, ligand-assisted Ullmann reaction for the synthesis of N-aryl amines.
Materials:
-
2-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 mmol, 253 mg)
-
Amine (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction tube, magnetic stir bar
Procedure:
-
To a sealable reaction tube, add the 2-Bromo-5-(trifluoromethyl)benzaldehyde, amine, CuI, L-proline, and potassium carbonate.
-
Scientist's Note: L-Proline acts as a ligand to accelerate the reaction, allowing for lower temperatures compared to classic ligand-free Ullmann conditions. Many modern Ullmann protocols rely on such ligands.
-
-
Add DMSO and seal the tube.
-
Heat the mixture to 120 °C with vigorous stirring for 12-24 hours. The reaction is typically slower than palladium-catalyzed equivalents.
-
After cooling to room temperature, dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Scientist's Note: The aqueous workup is critical for removing the high-boiling DMSO solvent and the inorganic salts.
-
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Head-to-Head Comparison and Strategic Selection
The choice between palladium and copper is a classic process optimization problem. The "better" catalyst is entirely context-dependent.
General Experimental Workflow
Regardless of the metal chosen, the fundamental laboratory workflow for setting up, running, and isolating the product from a cross-coupling reaction shares a common structure.
Caption: Standardized laboratory workflow for cross-coupling reactions.
Comparative Performance Analysis
| Parameter | Palladium-Catalyzed Systems | Copper-Catalyzed Systems | Rationale & Field Insights |
| Catalyst Cost | High | Low | Palladium is a precious metal, making it significantly more expensive than copper. This is a primary consideration for large-scale industrial synthesis. |
| Catalyst Loading | Typically 0.1 - 5 mol% | Typically 5 - 20 mol% (can be stoichiometric) | Palladium catalysts are generally more efficient, with higher turnover numbers, allowing for lower loadings. |
| Reaction Temperature | 25 - 110 °C | 100 - 200 °C | Modern Pd systems with advanced ligands often work at or near room temperature. Copper reactions are classically run at high temperatures, though modern ligands have helped lower them. |
| Substrate Scope | Extremely Broad | More Limited | Palladium is the undisputed leader for C-C bond formation (Suzuki, Heck). Copper excels at C-heteroatom bonds (Ullmann), but palladium's Buchwald-Hartwig amination is often more general. |
| Functional Group Tolerance | Excellent | Moderate to Good | The milder conditions of many Pd-catalyzed reactions allow for the presence of sensitive functional groups. The high temperatures of Ullmann reactions can be problematic for delicate substrates. The aldehyde on our target molecule is generally tolerated by both. |
| Air/Moisture Sensitivity | High (for Pd(0) sources) | Low to Moderate | Pd(0) catalysts are readily oxidized. Modern pre-catalysts have improved air stability. Copper(I) salts are more stable and easier to handle. |
| Ligand Requirement | Almost always required | Often required for good yields/milder conditions | The development of sophisticated phosphine and NHC ligands has been the key to palladium's success. Ligands like phenanthroline or amino acids are crucial for modern Ullmann chemistry. |
Conclusion
For the functionalization of 2-Bromo-5-(trifluoromethyl)benzaldehyde, both palladium and copper catalysis offer viable and powerful synthetic routes.
Choose Palladium when:
-
Versatility is paramount: You need to perform a wide range of C-C and C-N couplings with diverse partners.
-
Mild conditions are necessary: Your substrate contains other sensitive functional groups that cannot withstand high temperatures.
-
High efficiency and low catalyst loading are critical: You are working on a small to medium scale where catalyst cost is less of a concern than reaction performance and speed.
Choose Copper when:
-
Cost is the primary driver: You are planning a large-scale synthesis where the price of palladium would be prohibitive.
-
You are forming C-O or C-S bonds: This is the classical domain of the Ullmann reaction, where it remains highly competitive.
-
Simplicity of handling is desired: Copper(I) salts are generally less sensitive to air than many palladium(0) sources, simplifying the experimental setup.
Ultimately, the decision rests on a careful analysis of the specific synthetic goal. For academic research and drug discovery, the broad scope and reliability of palladium catalysis often make it the first choice. For industrial process chemistry, the economic advantage of copper ensures it will always have a place in the synthetic chemist's toolbox. This comparative understanding empowers researchers to make informed, strategic decisions, moving from a generic protocol to an optimized, purpose-driven synthesis.
References
- MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction.
- PMC. (n.d.). Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters.
- National Institutes of Health (NIH). (2018). Progress in copper-catalyzed trifluoromethylation. PMC.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Beilstein Journals. (n.d.). Cu(OTf)2-catalyzed multicomponent reactions.
- Royal Society of Chemistry (RSC). (n.d.). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry.
- (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- ACS Publications. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics.
- ResearchGate. (n.d.). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent.
- PubMed Central (PMC). (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde.
- PubMed Central (PMC). (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
- ResearchGate. (n.d.). Scheme 1: Palladium-catalyzed Heck-type reaction of....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
- Google Patents. (n.d.). US20120108809A1 - Process for preparation of efavirenz.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- PubMed Central (PMC). (n.d.). High-Valent Organometallic Copper and Palladium in Catalysis.
- Semantic Scholar. (1998). Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor.
- FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN.
- ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction.
- Royal Society of Chemistry (RSC). (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science.
- Royal Society of Chemistry (RSC). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Royal Society of Chemistry (RSC). (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- OUCI. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- PubMed Central (PMC). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- Royal Society of Chemistry (RSC). (n.d.). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chemical Science.
Sources
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firescholars.seu.edu [firescholars.seu.edu]
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- 4. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Ullmann Reaction [organic-chemistry.org]
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- 22. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
2-Bromo-5-(trifluoromethyl)benzaldehyde: Proper Disposal & Handling Guide
Executive Summary: The "Halogenated" Imperative
Disposal of 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3) requires strict adherence to Halogenated Waste protocols. Unlike standard organic aldehydes, the presence of both Bromine and a Trifluoromethyl group necessitates specific incineration pathways (typically rotary kiln incineration with acid gas scrubbing) to prevent the formation of corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases.
Core Directive: Never combine this substance with non-halogenated organic solvents (e.g., acetone, methanol waste streams) destined for fuel blending. It must be segregated.
Chemical Hazard & Physical Profile[1]
Effective disposal begins with accurate characterization. This compound is a functionalized aromatic aldehyde often used as a synthesis intermediate.
| Property | Specification | Operational Implication |
| CAS Number | 102684-91-3 | Unique identifier for waste manifests.[1][2] |
| Physical State | Liquid (at 20°C) | Requires secondary containment; absorbents needed for spills. |
| Flash Point | 98°C (208°F) | Combustible but not RCRA "Ignitable" (D001). |
| Reactivity | Air/Heat Sensitive | Aldehydes can oxidize to carboxylic acids over time; potential pressure buildup in sealed old vessels. |
| Hazards | Skin/Eye Irritant (H315, H319) | Contact hazard; requires PPE (Nitrile gloves, goggles). |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do not mix with nitric acid or hydroxide waste streams. |
Decision Logic: Disposal Pathways
The following flowchart illustrates the decision-making process for disposing of 2-Bromo-5-(trifluoromethyl)benzaldehyde based on the quantity and state of the material.
Figure 1: Operational workflow for triaging halogenated aldehyde waste. Note the critical segregation of pure stocks from bulk solvent streams.
Protocol A: Lab Pack (Preferred for Pure Stocks)
For expired inventory or surplus pure chemical, Lab Packing is the safest method. It transfers the risk from the researcher to the licensed disposal facility without requiring open-container manipulation.
-
Inventory Check: Ensure the original container is tightly sealed. If the cap is cracked, transfer to a new glass jar with a Teflon-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place the container in a secondary bin designated for "Organic Reagents." Do not pack with strong oxidizers (e.g., nitrates, perchlorates) or strong bases.
-
Hand-off: Schedule pickup with your facility's EHS or waste contractor.
Protocol B: Bisulfite Quenching (For Spills & Deactivation)
Scientific Rationale: Aldehydes are reactive electrophiles. In the event of a spill or if you must neutralize the reactivity before disposal, the Sodium Bisulfite Method is the industry standard [1, 2]. This reaction converts the volatile, lipophilic aldehyde into a water-soluble, non-volatile bisulfite adduct (a sulfonate salt), significantly reducing vapor pressure and flammability risks.
Reagents Required:
-
Separatory funnel (for reaction mixtures) or beaker (for spills)
Step-by-Step Methodology:
-
Dissolution (For Spills):
-
Absorb the liquid spill with a spill pad or vermiculite.
-
Transfer the solid waste to a beaker.
-
Add enough Methanol to cover the solid waste (the aldehyde must be in solution for the quenching to work).
-
-
The Quench:
-
Slowly add Saturated Aqueous Sodium Bisulfite (approx. 2-3 molar equivalents relative to the aldehyde).
-
Observation: The solution may warm slightly (exothermic). A white precipitate (the adduct) may form.
-
Stir/Shake: Agitate for 30 minutes to ensure complete conversion.
-
-
Validation (Self-Validating Step):
-
The characteristic odor of the benzaldehyde should disappear.
-
Note: Do not check odor by sniffing directly; use wafting techniques or rely on the visual formation of the precipitate.
-
-
Final Disposal:
-
Do not pour down the drain. Although the adduct is water-soluble, it contains halogenated organic carbon.
-
Transfer the entire slurry (liquid + precipitate + absorbent) into a waste container labeled "Halogenated Organic Waste (Quenched)."
-
Regulatory Compliance & Waste Coding
Proper coding ensures the waste is routed to an incinerator capable of handling halogens (preventing acid rain emissions).
-
RCRA Classification (USA):
-
This material is not strictly P-listed or U-listed by specific name.
-
However, it must be treated as Hazardous Waste due to toxicity and irritation characteristics.
-
-
EPA Waste Codes (Recommended):
-
If mixed with spent halogenated solvents: F001/F002 .
-
If pure/unused: Classify as Non-RCRA Regulated Hazardous Waste (unless exhibiting toxicity via TCLP, which is unlikely for this specific structure, but "Halogenated" status overrides for incineration logic) [3].
-
-
Halogen Rule:
-
Any waste stream containing >1,000 ppm halogens is presumed to be a "Halogenated Hazardous Waste" by the EPA [4]. This compound is ~31% Bromine and ~22% Fluorine by mass, far exceeding this threshold.
-
References
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[10] Journal of Visualized Experiments.[10] [Link]
-
US EPA. Hazardous Waste Codes & Characteristics (F-List). [Link]
-
US EPA. Guidance on the Used Oil Rebuttable Presumption (Halogenated Solvents). [Link]
Sources
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- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 102684-91-3|2-Bromo-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. H26109.03 [thermofisher.com]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
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- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
